molecular formula C15H15FN2O3S B11170723 3-fluoro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

3-fluoro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Cat. No.: B11170723
M. Wt: 322.4 g/mol
InChI Key: WRXSXCKOSMWBSS-UHFFFAOYSA-N
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Description

3-fluoro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is an organic compound with the molecular formula C15H15FN2O3S It is a derivative of benzamide, featuring a fluorine atom at the third position of the benzene ring and a sulfamoylphenyl ethyl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide typically involves multiple steps:

    Amidation: The formation of the amide bond involves reacting the fluorinated benzene derivative with an appropriate amine, such as 2-(4-sulfamoylphenyl)ethylamine, under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the amide group to an amine.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions, such as using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-fluoro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand due to its structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the sulfamoylphenyl ethyl group contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-fluoro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is unique due to the presence of both the fluorine atom and the sulfamoylphenyl ethyl group, which may enhance its biological activity and specificity compared to similar compounds.

Properties

Molecular Formula

C15H15FN2O3S

Molecular Weight

322.4 g/mol

IUPAC Name

3-fluoro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

InChI

InChI=1S/C15H15FN2O3S/c16-13-3-1-2-12(10-13)15(19)18-9-8-11-4-6-14(7-5-11)22(17,20)21/h1-7,10H,8-9H2,(H,18,19)(H2,17,20,21)

InChI Key

WRXSXCKOSMWBSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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